molecular formula C13H10N2O B1623075 3-Naphthalen-1-YL-isoxazol-5-ylamine CAS No. 501117-00-6

3-Naphthalen-1-YL-isoxazol-5-ylamine

Cat. No. B1623075
CAS RN: 501117-00-6
M. Wt: 210.23 g/mol
InChI Key: IKGUWFSCIVLXIH-UHFFFAOYSA-N
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Description

3-Naphthalen-1-YL-isoxazol-5-ylamine is a chemical compound with the molecular formula C13H10N2O . It belongs to the class of isoxazoles, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions .


Synthesis Analysis

Isoxazoles, including 3-Naphthalen-1-YL-isoxazol-5-ylamine, can be synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . This method offers a faster, cheaper, and safer way to construct isoxazoles with biological activity .


Molecular Structure Analysis

The molecular structure of 3-Naphthalen-1-YL-isoxazol-5-ylamine consists of a naphthalene ring attached to an isoxazole ring via a single bond . The isoxazole ring contains a nitrogen atom and an oxygen atom .


Chemical Reactions Analysis

Isoxazoles, including 3-Naphthalen-1-YL-isoxazol-5-ylamine, have been the subject of research due to their synthetic availability, special chemical and biological properties, and widespread practical use . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Mechanism of Action

While the specific mechanism of action for 3-Naphthalen-1-YL-isoxazol-5-ylamine is not mentioned in the search results, many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Future Directions

Isoxazoles, including 3-Naphthalen-1-YL-isoxazol-5-ylamine, continue to attract the attention of researchers due to their wide spectrum of biological activities and therapeutic potential . Future research may focus on the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

3-naphthalen-1-yl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGUWFSCIVLXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NOC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397260
Record name 3-NAPHTHALEN-1-YL-ISOXAZOL-5-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Naphthalen-1-YL-isoxazol-5-ylamine

CAS RN

501117-00-6
Record name 3-NAPHTHALEN-1-YL-ISOXAZOL-5-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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